

1-Benzylpiperidine-2-carboxylic acid chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzylpiperidine-2-carboxylic acid**

Cat. No.: **B1334851**

[Get Quote](#)

An In-depth Technical Guide to 1-Benzylpiperidine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **1-Benzylpiperidine-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Benzylpiperidine-2-carboxylic acid, with the molecular formula $C_{13}H_{17}NO_2$, is a derivative of piperidine, a common scaffold in medicinal chemistry. It is a white to off-white crystalline solid.^{[1][2]} Its solubility profile indicates that it is soluble in alcohol and sodium hydroxide solutions, while being only slightly soluble in water.^[2]

Quantitative Data Summary

The physical and chemical properties of **1-Benzylpiperidine-2-carboxylic acid** are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be attributed to the measurement of different forms of the compound, such as the free acid versus a salt form (e.g., hydrochloride), or differences between racemic and enantiomerically pure samples. The significantly higher melting point of 223-228 °C is likely for

the hydrochloride salt, while the values of 77-79 °C and 109-111 °C are more representative of the free carboxylic acid.[1][2][3]

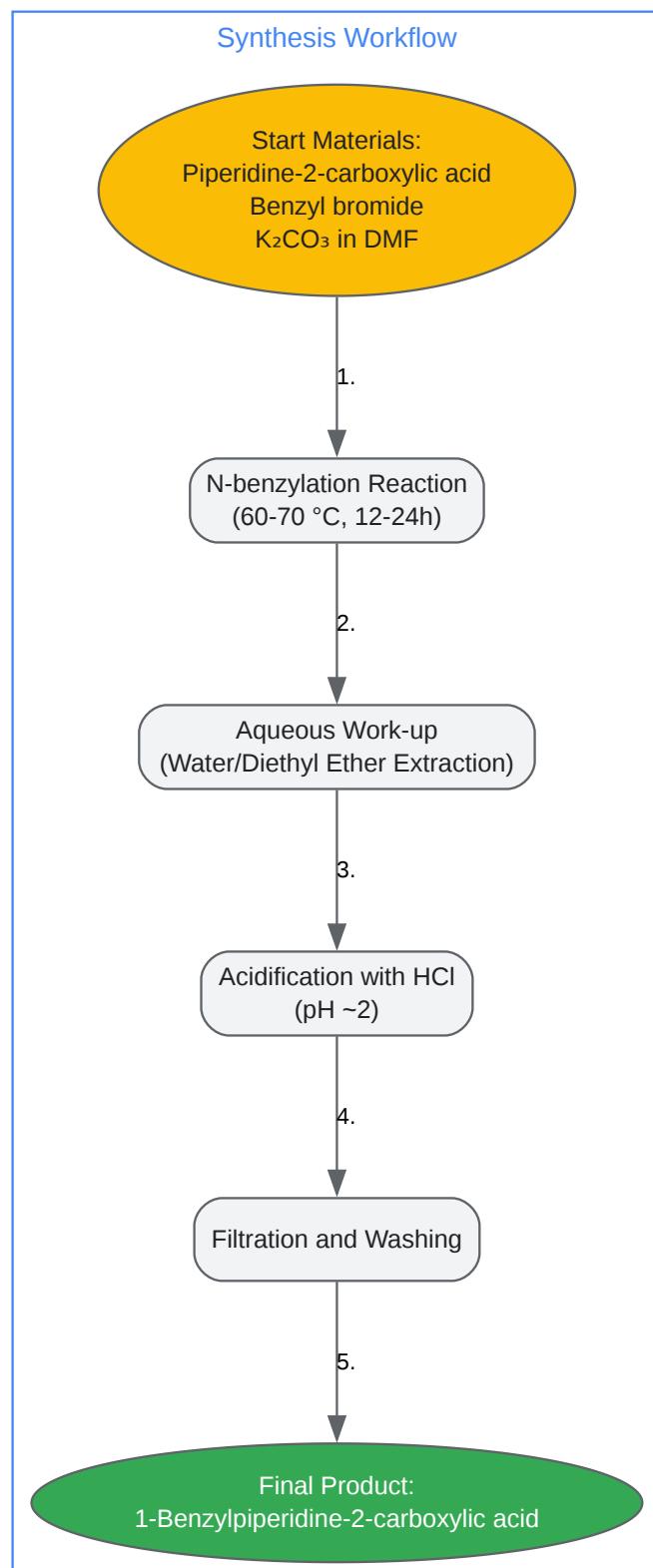
Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₇ NO ₂	[4]
Molecular Weight	219.28 g/mol	[2]
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	77-79 °C; 109-111 °C; 223-228 °C (likely HCl salt)	[1][2][3]
Boiling Point	381.1 °C at 760 mmHg	[2]
Predicted pKa	2.37 ± 0.20	[1]
Solubility	Soluble in alcohol and sodium hydroxide solution; slightly soluble in water.	[2]

Synthesis and Experimental Protocols

A common synthetic route to **1-Benzylpiperidine-2-carboxylic acid** involves the N-benzylation of piperidine-2-carboxylic acid (also known as pipecolic acid). This method provides a straightforward approach to the target molecule.

Experimental Protocol: N-benzylation of Piperidine-2-carboxylic Acid

This protocol is based on general methods for the N-alkylation of amino acids.


Materials:

- Piperidine-2-carboxylic acid
- Benzyl bromide

- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- Dissolution: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous dimethylformamide (DMF).
- Addition of Benzylationg Agent: To the stirred solution, add benzyl bromide (1.2 equivalents) dropwise at room temperature.
- Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
- Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 using 1 M hydrochloric acid. The product should precipitate out of the solution.
- Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
- Drying: Dry the solid product under vacuum over anhydrous sodium sulfate to yield **1-Benzylpiperidine-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **1-Benzylpiperidine-2-carboxylic acid** via N-benzylation.

Spectroscopic Analysis

While specific experimental spectra for **1-Benzylpiperidine-2-carboxylic acid** are not readily available in the literature, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5-4.0 ppm), and the protons of the piperidine ring, which will exhibit complex splitting patterns in the aliphatic region (~1.5-3.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (~10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm. The aromatic carbons of the benzyl group will resonate in the 125-140 ppm region. The benzylic carbon and the carbons of the piperidine ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration for the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹. A strong carbonyl (C=O) stretching band will be present around 1700-1725 cm⁻¹. Additionally, C-H stretching bands for the aromatic and aliphatic portions of the molecule will be visible around 2850-3100 cm⁻¹.

Biological Activity and Applications in Drug Development

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds that target the central nervous system

(CNS).^[5] Derivatives of 1-benzylpiperidine have been investigated for their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.^[6]

1-Benzylpiperidine-2-carboxylic acid itself is considered a key intermediate in the synthesis of more complex pharmaceutical agents.^{[2][7]} Its structural similarity to dopamine receptor ligands suggests its potential as a building block for drugs targeting neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.^[7] The presence of the carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram showing the role of **1-Benzylpiperidine-2-carboxylic acid** as a precursor in the development of drugs targeting the central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-BENZYLPIPERIDINE-2-CARBOXYLIC ACID CAS#: 21319-53-9
[amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. indiamart.com [indiamart.com]
- 4. appchemical.com [appchemical.com]

- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Benzylpiperidine-2-carboxylic acid [myskinrecipes.com]
- To cite this document: BenchChem. [1-Benzylpiperidine-2-carboxylic acid chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334851#1-benzylpiperidine-2-carboxylic-acid-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com